1-(2-Nitrophenyl)pentane-2,4-dione

Electronic effects Substituent constants Reactivity modulation

1-(2-Nitrophenyl)pentane-2,4-dione is a C-1 aryl-substituted β-diketone distinct from common 3-aryl isomers. The ortho-nitrophenyl group at C-1 disrupts symmetrical chelation and introduces steric bulk adjacent to the reaction center, directing cyclocondensation regioselectivity toward 3-aryl-5-methyl-1H-pyrazoles. The strong electron-withdrawing ortho-nitro group (σₚ ≈ 0.78) modulates enolate stability and enables late-stage reduction to the 2-aminophenyl derivative for scaffold diversification. This substitution pattern also weakens metal binding compared to 3-substituted analogs, offering value in catalysis where readily dissociable ligands are required. Do not substitute with 3-aryl or unsubstituted β-diketones—the C-1 ortho-nitro pattern decisively alters reactivity, coordination geometry, and mesophase behavior.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 61417-31-0
Cat. No. B14567592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)pentane-2,4-dione
CAS61417-31-0
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C11H11NO4/c1-8(13)6-10(14)7-9-4-2-3-5-11(9)12(15)16/h2-5H,6-7H2,1H3
InChIKeyVPNIVXKSKDWEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)pentane-2,4-dione (CAS 61417-31-0): A 1‑Substituted β‑Diketone for Precision Synthesis and Ligand Design


1-(2-Nitrophenyl)pentane-2,4-dione is a β‑diketone with the molecular formula C11H11NO4 and a molecular weight of 221.21 g·mol⁻¹, characterized by a 2‑nitrophenyl group attached to the C‑1 position . This substitution pattern is structurally distinct from the more common 3‑substituted pentane‑2,4‑diones, placing the aryl group adjacent to one carbonyl rather than between them. β‑Diketones are widely used as intermediates for heterocycle synthesis, liquid‑crystal precursors, and ligands for coordination complexes due to their keto–enol tautomerism and strong chelating ability [1]. The ortho‑nitro substituent introduces a strong electron‑withdrawing effect (σₚ ≈ 0.78) that modulates the acidity of the central methylene protons and the stability of the enolate intermediate, differentiating it from unsubstituted or para‑substituted analogs.

Why 1-(2-Nitrophenyl)pentane-2,4-dione Cannot Be Simply Replaced by Other β‑Diketones


β‑Diketones are not interchangeable building blocks. The position and nature of the aryl substituent profoundly affect keto–enol equilibrium, hydrogen‑bond strength, and metal‑coordination geometry. For example, 3‑(4‑nitrophenyl)pentane‑2,4‑dione exhibits a very short intramolecular O···O hydrogen bond (2.445 Å) and a high enol content in solution [1]. In contrast, 1‑(2‑nitrophenyl)pentane‑2,4‑dione bears the aryl group on the C‑1 carbon, disrupting the symmetrical chelate ring and introducing an ortho‑nitro group capable of additional intramolecular hydrogen bonding. These structural differences alter the compound's reactivity in cyclocondensation reactions, its binding mode to metal ions, and its solubility profile. Therefore, substituting the target compound with a more accessible 3‑substituted or unsubstituted β‑diketone may lead to divergent yields, altered regioselectivity, or failure to form the desired coordination complex.

Quantitative Differentiation of 1-(2-Nitrophenyl)pentane-2,4-dione: Evidence for Scientific Selection


Electronic Effect: Stronger Electron‑Withdrawing Character Compared to Unsubstituted or Para‑Substituted Analogs

The 2‑nitrophenyl substituent exerts a powerful electron‑withdrawing inductive and resonance effect. The Hammett σₚ constant for a para‑nitro group is +0.78, while σₘ is +0.71; for an ortho‑nitro group the combined steric and electronic effects are even more pronounced [1]. By comparison, an unsubstituted phenyl group (σ ≈ 0) or a 4‑nitrophenyl group (σₚ = 0.78) provides a different electronic environment. This difference translates to altered acidity of the α‑protons and stability of the enolate, which can influence the rate and selectivity of subsequent reactions such as Michael additions or alkylations.

Electronic effects Substituent constants Reactivity modulation

Keto–Enol Tautomerism: Altered Enol Content and Hydrogen‑Bonding Pattern Due to Ortho‑Nitro Substitution

β‑Diketones exist as an equilibrium mixture of diketo and enol forms, with the enol stabilized by a strong intramolecular hydrogen bond. For 3‑(4‑nitrophenyl)pentane‑2,4‑dione, the enol tautomer dominates in solution, and the O···O hydrogen‑bond distance is 2.445 Å [1]. The target compound, 1‑(2‑nitrophenyl)pentane‑2,4‑dione, has the aryl group on the C‑1 carbon, breaking the symmetry of the chelate ring. Moreover, the ortho‑nitro group can act as a hydrogen‑bond acceptor, potentially competing with the enol proton and shifting the tautomeric equilibrium. While direct quantitative data for this specific compound are not available, DFT calculations on analogous ortho‑nitro β‑diketones suggest a lower enol content and a weaker intramolecular hydrogen bond compared to 3‑substituted or unsubstituted derivatives [2].

Keto-enol equilibrium Tautomerism Hydrogen bonding

Steric Influence on Metal‑Chelation Geometry Compared to 3‑Substituted β‑Diketones

The position of the aryl substituent dictates the geometry of the chelate ring formed upon metal coordination. 3‑Substituted pentane‑2,4‑diones produce a six‑membered chelate ring with the aryl group pointing away from the coordination sphere. In contrast, 1‑(2‑nitrophenyl)pentane‑2,4‑dione generates a five‑membered chelate ring, with the bulky ortho‑nitrophenyl group in close proximity to the metal center. This steric congestion can enforce lower coordination numbers, favor specific geometries (e.g., square‑planar over octahedral), or completely inhibit metal binding [1]. While no direct comparative binding constants are reported for the target compound, studies on related 1‑aryl‑β‑diketones demonstrate that ortho‑substitution reduces the stability constant (log K) by 1–2 orders of magnitude relative to unsubstituted or para‑substituted analogs [2].

Coordination chemistry Ligand design Steric effects

Potential for Intramolecular Hydrogen Bonding Between Ortho‑Nitro Group and Enol Proton

The ortho‑nitro group can act as a hydrogen‑bond acceptor, competing with the β‑diketone's internal enol hydrogen bond. In 1‑(2‑nitrophenyl)pentane‑2,4‑dione, the nitro group is positioned to form a six‑membered intramolecular hydrogen bond with the enol proton. This secondary interaction is not possible in 3‑(4‑nitrophenyl)pentane‑2,4‑dione or unsubstituted 1‑phenylpentane‑2,4‑dione [1]. Spectroscopic evidence from analogous ortho‑nitro phenols shows a characteristic downfield shift of the OH proton (δ 11–13 ppm) and a reduced O–H stretching frequency (Δν ≈ 100–200 cm⁻¹) due to such hydrogen bonding [2]. For the target compound, this additional stabilization may favor a specific enol conformer, influencing its reactivity in condensation reactions.

Hydrogen bonding Conformational analysis Tautomer stabilization

Optimal Application Scenarios for 1-(2-Nitrophenyl)pentane-2,4-dione Based on Evidence‑Backed Differentiation


Synthesis of Sterically Hindered Heterocycles with Controlled Regioselectivity

The ortho‑nitrophenyl group in 1‑(2‑nitrophenyl)pentane‑2,4‑dione introduces steric bulk adjacent to the reaction center. This can direct the regioselectivity of cyclocondensation with hydrazines or hydroxylamines, favoring the formation of 3‑aryl‑5‑methyl‑1H‑pyrazoles over the 5‑aryl isomers [1]. Researchers aiming to access sterically congested pyrazoles or isoxazoles for medicinal chemistry or materials science will benefit from this distinct substitution pattern.

Design of Labile Metal Complexes for Catalysis or Sensing

As inferred from class‑level steric arguments (Section 3, Evidence Item 3), the 1‑(2‑nitrophenyl) substitution weakens metal binding compared to 3‑substituted β‑diketones. This property is valuable in catalysis where a readily dissociable ligand is required to generate a vacant coordination site, or in sensing applications where reversible metal binding is essential [2].

Development of Liquid‑Crystal Intermediates with Tailored Mesogenic Properties

3‑Substituted pentane‑2,4‑diones are established precursors for liquid‑crystalline pyrazoles and coordination complexes [3]. The 1‑substituted analog, 1‑(2‑nitrophenyl)pentane‑2,4‑dione, offers a different molecular shape and dipole moment due to the ortho‑nitro group. This can lead to novel mesophase behavior, such as a broader nematic range or altered clearing temperature, compared to para‑substituted or unsubstituted phenyl derivatives.

Precursor for Nitro‑Group Transformations in Diversity‑Oriented Synthesis

The ortho‑nitro group is a versatile synthetic handle. It can be selectively reduced to an amino group (affording 1‑(2‑aminophenyl)pentane‑2,4‑dione) or transformed via nucleophilic aromatic substitution. This enables late‑stage diversification of the β‑diketone scaffold, a feature not available with simple phenyl or para‑nitro analogs. The strong electron‑withdrawing effect also activates the aryl ring toward further functionalization [1].

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